2-Amino-4-ethoxybenzamide
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Overview
Description
2-Amino-4-ethoxybenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Nitro-4-ethoxybenzamide.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-Amino-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural properties.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Amino-2-ethoxybenzamide: The positions of the amino and ethoxy groups are reversed.
2-Amino-4,6-dimethoxybenzamide: Contains two methoxy groups at the fourth and sixth positions
Uniqueness
2-Amino-4-ethoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-4-ethoxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H2,11,12) |
InChI Key |
WSJAAPOYULHKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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